N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties . This particular compound features a benzodioxin moiety, which is a structural motif found in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-fluorobenzenesulfonyl chloride in an aqueous alkaline medium . The reaction is carried out in the presence of a base such as sodium carbonate (Na2CO3) to facilitate the formation of the sulfonamide bond . The reaction mixture is usually stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzodioxin moiety can undergo oxidation to form quinone derivatives, while reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reaction conditions typically involving polar aprotic solvents such as dimethylformamide (DMF) and a base like lithium hydride (LiH).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: The major products are typically N-substituted derivatives of the original compound.
Oxidation: Quinone derivatives are the primary products.
Reduction: Dihydro derivatives are formed as major products.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound has a similar structure but with a bromine atom instead of a fluorine atom.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide: Another similar compound with a chlorine atom in place of the fluorine atom.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity . Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-10-1-4-12(5-2-10)21(17,18)16-11-3-6-13-14(9-11)20-8-7-19-13/h1-6,9,16H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJPGCJXDJFYDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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